![molecular formula C9H15N5O3 B5752787 methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5752787.png)
methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate is a synthetic compound known for its unique triazinyl structure, which has significant implications in various scientific research and industrial applications. This compound is characterized by a triazinyl ring with substituents that confer specific chemical properties, making it an interesting subject of study in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
Methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate can be synthesized through a multistep synthetic route that involves the introduction of various functional groups onto the triazinyl ring. The general procedure involves the following steps:
Starting from a suitable triazine precursor, the dimethylamino group is introduced through nucleophilic substitution.
The methoxy group is introduced using a methylation reaction, typically employing methyl iodide or dimethyl sulfate as the methylating agents.
The glycine moiety is attached to the triazinyl ring via an esterification reaction, using appropriate coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process, minimize waste, and enhance reproducibility.
化学反応の分析
Types of Reactions
Methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate undergoes various types of chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to form a hydroxy derivative.
Reduction: : The triazinyl ring can be reduced under specific conditions, leading to a partially or fully reduced triazinyl ring.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: : Hydrogen gas (H2) with a palladium or platinum catalyst (Pd/C or Pt/C) is commonly used.
Substitution: : Strong nucleophiles such as alkoxides, amines, or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: : Hydroxy derivatives with altered electronic properties.
Reduction: : Reduced triazinyl compounds with varying degrees of saturation.
Substitution: : Triazinyl compounds with different functional groups replacing the dimethylamino group.
科学的研究の応用
Methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate has several scientific research applications, including:
Chemistry: : It serves as a building block for synthesizing more complex molecules, especially in the development of new materials and catalysts.
Biology: : The compound is used in bio-conjugation techniques, where it helps in attaching biomolecules to various surfaces or carriers for imaging or therapeutic purposes.
Medicine: : Investigated for its potential pharmacological activities, including as an antitumor agent or a modulator of biological pathways.
Industry: : Utilized in the formulation of specialty chemicals, dyes, and polymers due to its reactive functional groups.
作用機序
The mechanism by which methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate exerts its effects involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazinyl ring can form stable complexes with metal ions, proteins, or DNA, influencing various biological pathways and processes. These interactions can modulate enzymatic activities, alter gene expression, or inhibit cell proliferation, depending on the specific context and application.
類似化合物との比較
Compared to other similar triazinyl compounds, methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. Similar compounds include:
Methyl N-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate
Methyl N-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]glycinate
Methyl N-[4-(dimethylamino)-6-hydroxy-1,3,5-triazin-2-yl]glycinate
These compounds share the triazinyl backbone but differ in their substituents, leading to variations in their chemical and biological properties. The presence of different substituents can influence their reactivity, solubility, and interaction with biological targets, highlighting the uniqueness of this compound.
特性
IUPAC Name |
methyl 2-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-14(2)8-11-7(10-5-6(15)16-3)12-9(13-8)17-4/h5H2,1-4H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMIPVGPQIFKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NCC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
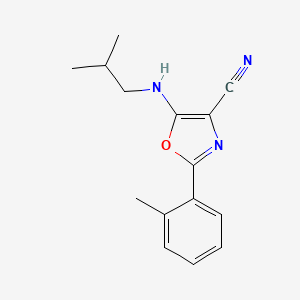
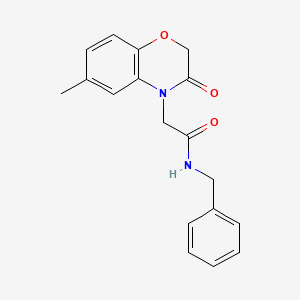
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate](/img/structure/B5752722.png)
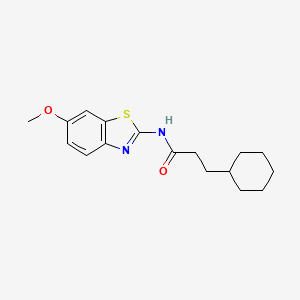
![[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate](/img/structure/B5752734.png)

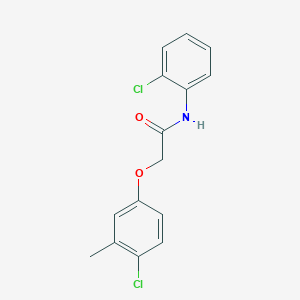
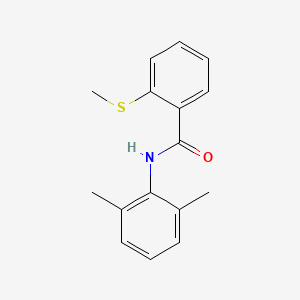
![2,4-dinitro-N-[(E)-[(2E,6E)-3,7,8,8-tetramethylnona-2,6-dienylidene]amino]aniline](/img/structure/B5752762.png)
![2-{[(4-bromo-2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5752765.png)
![5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B5752771.png)
![3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B5752790.png)
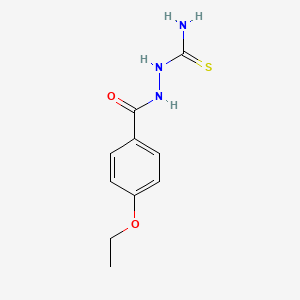
![N',N'-diethyl-N-methyl-N-[(4-methylphenyl)methyl]ethane-1,2-diamine](/img/structure/B5752818.png)
